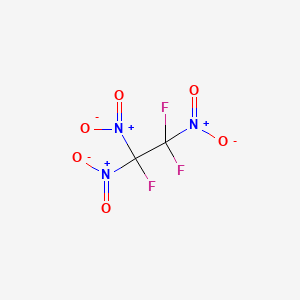

1,1,2-Trifluorotrinitroethane

Description

The evidence focuses on compounds like 1,1,2-Trichloroethane (CAS 79-00-5), 1,1,2-Trichloro-1,2-difluoroethane (CAS 354-15-4), and 1,1,2-Trifluoroethane (CAS 430-66-0). These share structural similarities with 1,1,2-Trifluorotrinitroethane but differ in substituents (Cl/F vs. F/NO₂). Key characteristics of these analogs include:

Properties

CAS No. |

20165-38-2 |

|---|---|

Molecular Formula |

C2F3N3O6 |

Molecular Weight |

219.03 g/mol |

IUPAC Name |

1,1,2-trifluoro-1,2,2-trinitroethane |

InChI |

InChI=1S/C2F3N3O6/c3-1(4,6(9)10)2(5,7(11)12)8(13)14 |

InChI Key |

YZXMNZPACCLUCJ-UHFFFAOYSA-N |

Canonical SMILES |

C(C([N+](=O)[O-])(F)F)([N+](=O)[O-])([N+](=O)[O-])F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1,1,2-Trifluorotrinitroethane typically involves the nitration of fluorinated ethane derivatives. One common method includes the reaction of fluorinated ethanes with nitric acid under controlled conditions. The reaction conditions, such as temperature and concentration of reagents, are crucial to ensure the selective formation of the desired product .

Industrial production methods often involve the use of specialized equipment to handle the highly reactive and potentially hazardous reagents. The process may include multiple steps of purification to obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

1,1,2-Trifluorotrinitroethane undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form various oxidation products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reduction reactions can convert the nitro groups to amino groups. Typical reducing agents include hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The fluorine atoms in 1,1,2-Trifluorotrinitroethane can be substituted by other nucleophiles under appropriate conditions. For example, reactions with sodium methoxide can replace fluorine atoms with methoxy groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

1,1,2-Trifluorotrinitroethane has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated organic compounds.

Biology: The compound’s unique properties make it useful in studying the effects of fluorinated compounds on biological systems.

Medicine: Research is ongoing to explore its potential use in pharmaceuticals, especially in the development of drugs with enhanced metabolic stability.

Mechanism of Action

The mechanism of action of 1,1,2-Trifluorotrinitroethane involves its interaction with various molecular targets. The nitro groups can participate in redox reactions, while the fluorine atoms influence the compound’s reactivity and stability. The pathways involved in its action are complex and depend on the specific application and conditions .

Comparison with Similar Compounds

Key Observations :

- Chlorine vs. Fluorine : Chlorinated compounds exhibit higher molecular weights and boiling points due to Cl’s larger atomic size and stronger intermolecular forces. Fluorinated analogs (e.g., 1,1,2-Trifluoroethane) have lower boiling points .

Physical and Chemical Property Comparisons

Table 1: Critical Properties of Selected Analogs

Trends :

- Fluorination reduces water solubility and increases volatility (higher vapor pressure) .

- Chlorination enhances lipophilicity (higher Log KOW), promoting bioaccumulation .

Toxicological Comparisons

Table 2: Health Effects of Chlorofluoroethanes

Mechanistic Insights :

- Chlorinated Compounds : Metabolized to reactive intermediates (e.g., dichloroacetate), causing oxidative stress and organ damage .

Environmental and Regulatory Considerations

- 1,1,2-Trichloroethane : Listed in the NYS Ambient Water Quality Guidelines (1 µg/L) due to oncogenicity .

- Fluorinated Alternatives : Gaining traction as replacements (e.g., 1,1,1,2-Tetrafluoroethane) for lower environmental persistence .

Inferences for 1,1,2-Trifluorotrinitroethane

While direct data are absent, extrapolations from analogs suggest:

- Physical Properties : High density and stability due to nitro groups; boiling point likely >100°C (similar to trinitrotoluene analogs).

- Toxicity : Nitro groups may introduce mutagenic or explosive hazards absent in chlorofluoroethanes.

- Environmental Impact: Potential persistence due to nitro and fluorine substituents, requiring specialized degradation methods.

Biological Activity

1,1,2-Trifluorotrinitroethane (C2F3N3O6) is a compound of significant interest due to its unique chemical structure and properties. This compound, characterized by its trifluoromethyl and nitro groups, has been studied for its potential biological activities, particularly in the context of environmental toxicology and chemical exposure.

Chemical Structure and Properties

- Molecular Formula : C2F3N3O6

- Molecular Weight : 219.0331 g/mol

- IUPAC Name : 1,1,2-Trifluorotrinitroethane

The presence of multiple electronegative fluorine and nitro groups in its structure suggests potential reactivity with biological macromolecules, which may lead to various biological effects.

The biological activity of 1,1,2-Trifluorotrinitroethane is primarily attributed to its ability to form reactive intermediates that can interact with cellular components. The nitro groups can undergo reduction reactions, leading to the formation of reactive nitrogen species that may modify proteins and nucleic acids .

Biological Activity Overview

Research indicates that 1,1,2-Trifluorotrinitroethane exhibits several biological activities:

- Cytotoxicity : Studies have shown that exposure to this compound can lead to cellular toxicity. The degree of cytotoxicity often depends on the concentration and duration of exposure.

- Genotoxicity : The compound has been evaluated for its potential genotoxic effects, which may arise from the formation of DNA adducts due to reactive intermediates.

- Endocrine Disruption : There is emerging evidence suggesting that compounds with similar structures can interfere with endocrine signaling pathways.

Case Study 1: Environmental Exposure

A study conducted in a contaminated site revealed elevated levels of 1,1,2-Trifluorotrinitroethane in groundwater samples. The findings indicated a correlation between the concentration of the compound and adverse health effects observed in local wildlife. The study emphasized the need for further investigation into the long-term ecological impacts of this compound .

Case Study 2: In Vitro Studies

In vitro assays have demonstrated that 1,1,2-Trifluorotrinitroethane can induce oxidative stress in cultured mammalian cells. The compound was shown to increase the production of reactive oxygen species (ROS), leading to cellular damage and apoptosis at higher concentrations. The IC50 values for cytotoxicity were determined through MTT assays and are summarized in Table 1 below .

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 90 |

| 50 | 70 |

| 100 | 40 |

| 250 | <10 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.